

N-Isobutylformamide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **N-Isobutylformamide**

Cat. No.: **B3055034**

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CAS Number: 6281-96-5

This technical guide provides an in-depth overview of **N-Isobutylformamide**, catering to researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its biological activities.

Core Chemical and Physical Properties

N-Isobutylformamide, also known as N-(2-methylpropyl)formamide, is a colorless liquid with a characteristic odor.^[1] It is a carboxamide that finds applications as a research chemical, a solvent, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] The key physical and chemical properties of **N-Isobutylformamide** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	6281-96-5	[2]
Molecular Formula	C5H11NO	[3]
Molecular Weight	101.15 g/mol	[3]
Appearance	Colorless liquid	[1]
Boiling Point	202.4 °C at 760 mmHg	[4]
Density	0.885 g/cm³ at 25 °C	[1]
Solubility in Water	Soluble	[1]
Flash Point	102.4 °C	
Refractive Index	1.407	
LogP (Octanol/Water Partition Coefficient)	0.9	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	2	
Topological Polar Surface Area	29.1 Å²	[3]

Synthesis and Experimental Protocols

The primary method for synthesizing **N-Isobutylformamide** is the N-formylation of isobutylamine.[\[1\]](#) This can be achieved through various procedures, with the reaction using formic acid being a common and practical approach.[\[5\]](#)[\[6\]](#)

Experimental Protocol: N-Formylation of Isobutylamine with Formic Acid

This protocol describes a practical and convenient procedure for the N-formylation of isobutylamine using aqueous formic acid.[\[5\]](#)

Materials:

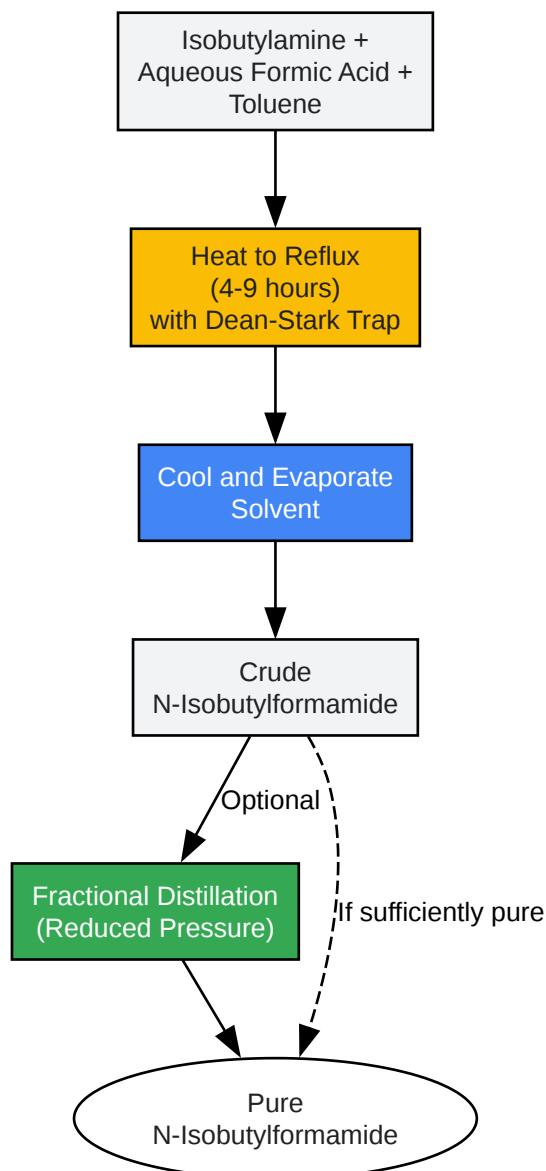
- Isobutylamine
- Aqueous 85% formic acid
- Toluene
- Dean-Stark trap
- Standard reflux apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine isobutylamine (1.0 g) and toluene.
- Add 1.2 to 2.0 equivalents of aqueous 85% formic acid to the mixture.[\[5\]](#)
- Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.[\[5\]](#)
- Continue refluxing for 4-9 hours, monitoring the reaction's completion by thin-layer chromatography (TLC) until the starting amine is no longer detectable.[\[5\]](#)
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the toluene solvent using a rotary evaporator. The resulting crude **N-Isobutylformamide** is often of sufficient purity for many applications.[\[5\]](#)

Purification (Optional): For higher purity, the crude product can be purified by fractional distillation under reduced pressure.[\[7\]](#)

Experimental Workflow: Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **N-Isobutylformamide**.

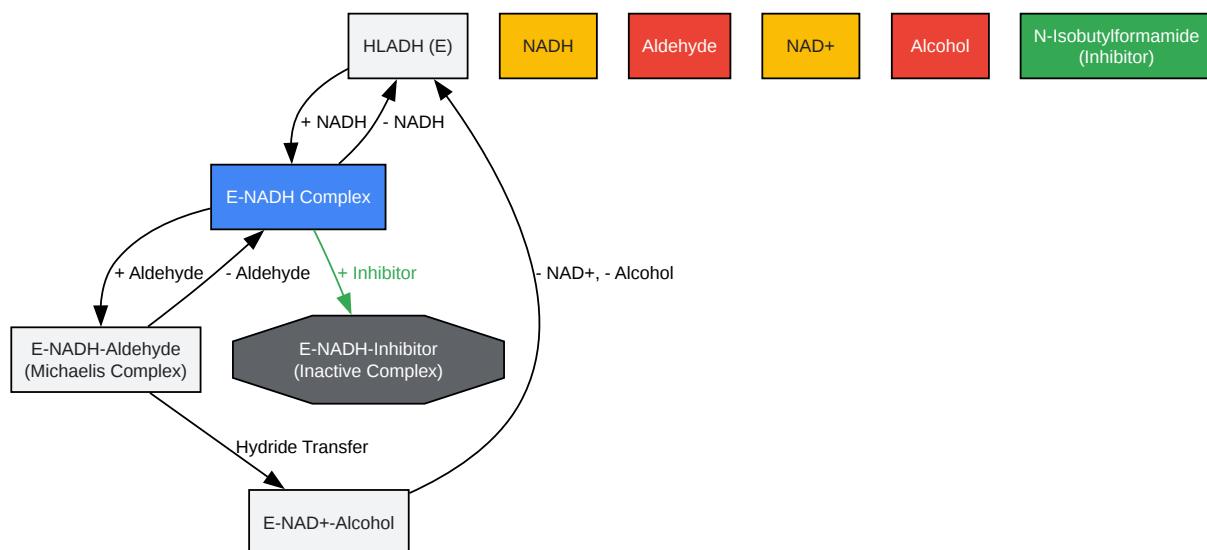
Biological Activity and Signaling Pathways

Formamides, including **N-Isobutylformamide**, have been identified as uncompetitive inhibitors of liver alcohol dehydrogenases (ADH).^[8] This inhibitory action is of interest in structure-function studies and for the specific inhibition of alcohol metabolism.^[8]

Mechanism of Inhibition of Horse Liver Alcohol Dehydrogenase (HLADH)

N-Isobutylformamide acts as an uncompetitive inhibitor by binding to the enzyme-NADH complex.[8] This means that the inhibitor binds to a site on the enzyme that becomes available only after the substrate (in this case, the cofactor NADH) has bound to the active site. This binding forms a non-productive ternary complex, preventing the catalytic conversion of the substrate and thus inhibiting the enzyme's activity.

The ordered bi-bi mechanism is characteristic of HLADH, where the coenzyme (NADH or NAD⁺) binds first, followed by the substrate (alcohol or aldehyde).[9][10] **N-Isobutylformamide** mimics the aldehyde substrate and binds to the enzyme-NADH complex, effectively halting the catalytic cycle.[8]



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Caption: Uncompetitive inhibition of HLADH by **N-Isobutylformamide**.

Safety and Toxicology

N,N-diisobutylformamide, a related compound, is classified as harmful if swallowed and causes serious eye damage.[11][12] For **N-Isobutylformamide**, specific quantitative toxicological data such as an LD50 value is not readily available in the reviewed literature. As with all chemicals, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling **N-Isobutylformamide** in a laboratory setting. Work should be conducted in a well-ventilated area.

Conclusion

N-Isobutylformamide is a valuable chemical compound with established synthesis routes and interesting biological activity as an enzyme inhibitor. This guide provides foundational knowledge for researchers working with this molecule, from its fundamental properties to practical experimental guidance and an understanding of its mechanism of action on a key metabolic enzyme. Further research into its toxicological profile and potential applications in medicinal chemistry is warranted.

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